6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide
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Overview
Description
6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of anthra[1,9-cd]isoxazoles, which are characterized by their fused ring systems and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate anthraquinone derivatives with isoxazole precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroxyanthraquinones, and other functionalized derivatives .
Scientific Research Applications
6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways can lead to various biological outcomes, including apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid
- 5-bromo-6-oxo-6H-anthra[1,9-cd]isoxazole
- 3,5-dibromo-6H-anthra[1,9-cd]isoxazole-6-one
Uniqueness
6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide stands out due to its phenyl substitution, which imparts unique chemical properties and biological activities. This substitution can enhance its binding affinity to molecular targets and improve its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C21H12N2O3 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
8-oxo-N-phenyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |
InChI |
InChI=1S/C21H12N2O3/c24-19-13-8-4-5-9-14(13)20-17-15(19)10-11-16(18(17)23-26-20)21(25)22-12-6-2-1-3-7-12/h1-11H,(H,22,25) |
InChI Key |
WLMNODFMTOHMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Origin of Product |
United States |
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